1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Description
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a diazepane derivative functionalized with a cyclohexyl group at the 1-position and two 4-methylbenzenesulfonate (tosylate) counterions. The base compound, 1-cyclohexyl-1,4-diazepane (CAS 59039-67-7), has a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The bis-tosylate salt form enhances solubility in polar solvents due to its ionic nature, making it advantageous for pharmaceutical formulations.
Properties
IUPAC Name |
1-cyclohexyl-1,4-diazepane;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2C7H8O3S/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,1-10H2;2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBIOJMEHLALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) typically follows a salt formation route where 1-cyclohexyl-1,4-diazepane is reacted with p-toluenesulfonic acid or p-toluenesulfonyl chloride under controlled conditions. The key steps involve:
- Starting Materials: 1-cyclohexyl-1,4-diazepane and p-toluenesulfonic acid or its reactive derivatives.
- Reaction Medium: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents.
- Reaction Conditions: Reactions are often conducted at low temperatures initially (0°C) and then allowed to warm to room temperature, with stirring over extended periods (overnight to 24 hours).
- Workup: Reaction mixtures are quenched with water, extracted with organic solvents such as dichloromethane (DCM), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: Silica gel column chromatography using mixtures of petroleum ether and ethyl acetate is typically employed to isolate the pure bis-sulfonate compound.
Detailed Preparation Protocols and Reaction Conditions
Although specific detailed protocols for 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) are limited in public databases, closely related sulfonate esters and bis-sulfonates provide a reliable basis for synthesis methods.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-Cyclohexyl-1,4-diazepane + p-Toluenesulfonyl chloride (3 equiv.) in THF at 0°C | Dropwise addition of p-toluenesulfonyl chloride to diazepane solution, stirred for 30 min at 0°C, then warmed to room temperature and stirred overnight | High conversion to bis-sulfonate salt; reaction monitored by TLC |
| 2 | Quench with water (30 mL), extract with DCM (3 x 20 mL) | Separation of organic layer containing product | Efficient extraction of product |
| 3 | Dry organic layer over Na2SO4, filter, concentrate under vacuum | Removal of water and solvent | Crude product obtained |
| 4 | Purify by silica gel flash chromatography (petroleum ether:ethyl acetate = 10:1) | Isolation of pure bis(4-methylbenzenesulfonate) salt | Yields up to 95% reported in analogous systems |
This method is adapted from protocols used for bis(4-methylbenzenesulfonate) esters of related diamines and diols, demonstrating high efficiency and purity.
Supporting Experimental Data and Characterization
- NMR Spectroscopy: Proton NMR (1H NMR) confirms the presence of cyclohexyl and diazepane protons, along with aromatic protons from the p-toluenesulfonate groups.
- Infrared Spectroscopy (IR): Characteristic sulfonate S=O stretching bands appear near 1200–1300 cm⁻¹, confirming sulfonate formation.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with C25H38N2O6S2.
- Chromatography: Silica gel chromatography effectively separates the bis-sulfonate salt from impurities.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Solvent | THF, DMF, or Toluene | Polar aprotic solvents preferred for sulfonation |
| Temperature | 0°C to Room Temperature | Initial low temperature controls reactivity |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Molar Ratio (Diazepane:TsCl) | 1:2 to 1:3 | Excess sulfonyl chloride ensures full bis-sulfonation |
| Workup | Water quench, DCM extraction | Standard organic workup |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate mixtures |
Research Findings and Notes
- The bis-sulfonate salt formation is a straightforward acid-base reaction where the basic nitrogen atoms of 1-cyclohexyl-1,4-diazepane are protonated by p-toluenesulfonic acid or converted to sulfonate esters by reaction with p-toluenesulfonyl chloride.
- The reaction conditions must be controlled to avoid overreaction or decomposition of the diazepane ring.
- The compound is stable under standard laboratory conditions and can be isolated as a crystalline solid or oil depending on purification.
- The sulfonate groups enhance solubility and reactivity, useful for further derivatization or application in medicinal chemistry.
Chemical Reactions Analysis
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate groups are replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) has been studied for its activity as a muscarinic receptor agonist, specifically targeting M1 and M4 receptors. These receptors are implicated in various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.
Case Study 1: CNS Disorders
A study investigated the effects of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory and learning tasks compared to control groups, suggesting its potential as a treatment for cognitive impairment associated with neurodegenerative diseases .
Case Study 2: Pain Management
Another study focused on the analgesic properties of the compound in models of neuropathic pain. It demonstrated efficacy in reducing pain responses through modulation of muscarinic receptors, highlighting its potential application in pain management therapies .
Toxicological Considerations
While the pharmacological potential is promising, it is essential to evaluate the safety profile of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate). Toxicological studies have indicated that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to adverse effects. Continuous monitoring and research are necessary to establish safe dosage guidelines for clinical applications .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) with structurally related diazepane derivatives:
*Calculated based on parent compound and tosylate counterions.
Functional and Application Differences
- Ionic vs. Covalent Sulfonyl Groups : The bis-tosylate salt’s ionic nature distinguishes it from sulfonamide analogs like 1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane , which features covalent sulfonyl bonds. The ionic form improves aqueous solubility but may reduce lipid membrane permeability compared to neutral sulfonamides .
- Substituent Effects : The 4-chlorobenzoyl derivative () exhibits high lipophilicity due to aromatic chlorinated groups, favoring applications requiring membrane penetration. In contrast, the bis-tosylate’s polar counterions make it suitable for hydrophilic environments .
Research Implications
- Pharmaceutical Applications : The bis-tosylate salt’s solubility profile makes it a candidate for drug formulations requiring high bioavailability in systemic circulation.
- Synthetic Versatility : Sulfonamide and halogenated analogs (e.g., and ) serve as intermediates for further chemical modifications, leveraging their stable covalent bonds or heavy atoms for specialized applications.
Biological Activity
1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C24H36N2O6S2
Molecular Weight: 512.68 g/mol
IUPAC Name: 1-cyclohexyl-1,4-diazepane; 4-methylbenzenesulfonic acid
The compound consists of a cyclohexyl group attached to a 1,4-diazepane ring, with two 4-methylbenzenesulfonate moieties. This unique structure may influence its biological activity through interactions with various molecular targets.
The biological activity of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) is believed to involve several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors or enzymes in the body, modulating their activity. For instance, similar compounds have shown affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Solubility and Stability: The sulfonate groups enhance the solubility and stability of the compound, facilitating its bioavailability and interaction with biological molecules .
Pharmacological Effects
Research indicates that compounds structurally related to 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) exhibit various pharmacological effects:
- Neuroprotective Effects: Studies on related diazepane derivatives suggest potential neuroprotective properties, particularly in models of Parkinson's disease. For example, a related compound increased dopaminergic firing rates in rat models .
- Antagonistic Properties: Some derivatives have shown antagonistic effects on neurotransmitter systems that could be beneficial in treating disorders like depression or anxiety .
Case Studies
A notable study investigated the effects of a related compound on dopaminergic discharge in rats subjected to neurotoxic agents. The results indicated that the compound could modulate dopaminergic activity, suggesting its potential application in neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate), it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) | Cyclopentyl group instead of cyclohexyl | Similar neuroprotective effects reported |
| 1-Cyclohexyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline | Propargyl functional group | Significant effects on dopaminergic firing rates |
Q & A
Q. What experimental methodologies are recommended for synthesizing 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) with high purity?
Methodological Answer: A combination of computational reaction path searches (using quantum chemical calculations) and iterative experimental validation is critical. For example, employ density functional theory (DFT) to predict reaction pathways, followed by small-scale reflux reactions under inert conditions. Monitor reaction progress via HPLC and NMR spectroscopy to isolate intermediates and final products. Optimize purification using membrane separation technologies (e.g., nanofiltration) to remove residual sulfonic acid derivatives .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies by subjecting the compound to controlled environments (e.g., 25–60°C, pH 3–10) over 30-day periods. Use differential scanning calorimetry (DSC) to assess thermal degradation and UV-Vis spectroscopy to monitor hydrolytic cleavage of the diazepane ring. Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify degradation pathways. Statistically analyze results using ANOVA to determine significant stability thresholds .
Q. What analytical techniques are most effective for quantifying impurities in 1-cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate)?
Methodological Answer: Implement a multi-technique approach:
- LC-MS/MS for low-concentration sulfonate byproducts.
- Ion chromatography for residual counterions (e.g., tosylate).
- X-ray crystallography to confirm structural integrity and detect crystalline impurities.
Cross-validate results with computational models (e.g., COSMO-RS) to predict solubility and partitioning behavior of impurities .
Advanced Research Questions
Q. How can AI-driven experimental design improve mechanistic studies of this compound’s reactivity in catalytic systems?
Methodological Answer: Integrate AI platforms (e.g., COMSOL Multiphysics) with high-throughput experimentation to model reaction kinetics and optimize catalytic conditions. Train neural networks on historical kinetic data to predict optimal solvent systems, catalyst loading, and reaction times. Validate predictions using in situ FTIR and mass spectrometry to track intermediate species. Implement feedback loops where experimental outliers refine the AI model’s predictive accuracy .
Q. What strategies resolve contradictions between computational predictions and experimental data in this compound’s supramolecular interactions?
Methodological Answer: Address discrepancies through:
- Multi-scale modeling : Combine DFT (short-range interactions) with coarse-grained molecular dynamics (long-range effects).
- Experimental cross-validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities.
- Error analysis : Apply Bayesian statistics to quantify uncertainty in computational parameters (e.g., solvent dielectric constant) and experimental measurements (e.g., concentration gradients). Publish datasets with raw computational inputs and experimental replicates to enable community-driven validation .
Q. How can researchers optimize reactor design for scaled-up synthesis while maintaining enantiomeric purity?
Methodological Answer: Adopt a modular reactor system with real-time process control:
- Microreactor arrays : Enable precise temperature and mixing control to minimize racemization.
- Inline PAT (Process Analytical Technology) : Use Raman spectroscopy to monitor enantiomeric excess (ee) dynamically.
- CRDC-aligned simulations : Apply RDF2050108 subclass principles (process control and simulation) to model fluid dynamics and optimize residence time distribution. Compare outcomes with pilot-scale experiments to identify scalability bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
